N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide
Description
N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide is a complex organic compound featuring a unique combination of functional groups
Properties
IUPAC Name |
N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-22-11-4-2-3-10-14(11)12(7-16-10)24(20,21)17-8-13-18-15(19-23-13)9-5-6-9/h2-4,7,9,16-17H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOUVJWWOOASJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)S(=O)(=O)NCC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Indole synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Sulfonamide formation: The sulfonamide group is introduced by reacting the indole derivative with sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxy-1H-indole-3-sulfonamide.
Reduction: Formation of N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-amine.
Substitution: Formation of 5-nitro- or 5-halo- derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of sulfonamide-containing molecules with biological targets, such as enzymes or receptors.
Medicine
Medicinally, N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide could be investigated for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the presence of the 1,2,4-oxadiazole ring could impart additional pharmacological activities .
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria .
Comparison with Similar Compounds
Similar Compounds
N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-sulfonamide: Lacks the methoxy group, which could affect its solubility and reactivity.
N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-carboxamide: Replaces the sulfonamide group with a carboxamide, potentially altering its biological activity.
4-methoxy-1H-indole-3-sulfonamide: Lacks the 1,2,4-oxadiazole ring, which could significantly change its chemical and biological properties.
Uniqueness
The combination of the 1,2,4-oxadiazole ring, the indole core, and the sulfonamide group in N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methoxy-1H-indole-3-sulfonamide makes it unique
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
